![molecular formula C8H12N2O2S B13928202 [4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine is a complex organic compound that features a unique combination of a thiazole ring and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with similar structural features.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar chemical properties.
Uniqueness
What sets [4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine apart is its unique combination of the dioxolane and thiazole rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2O2S/c1-8(11-3-4-12-8)6-5-13-7(9-2)10-6/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
QVFHYBBAODHQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CSC(=N2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


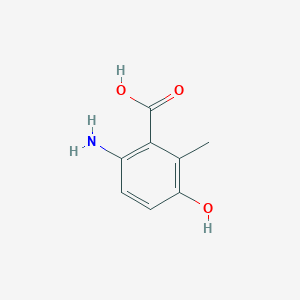
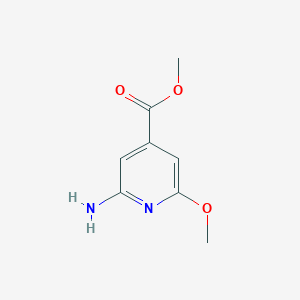
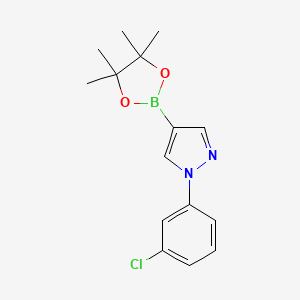
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)

![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
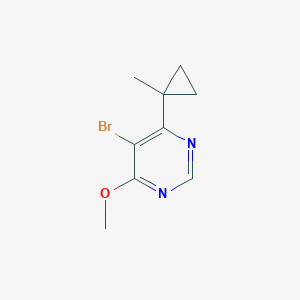
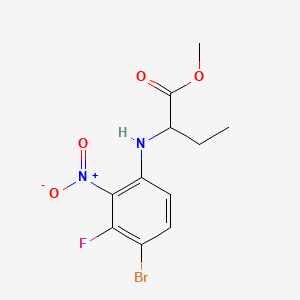
![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
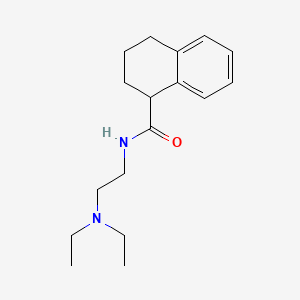
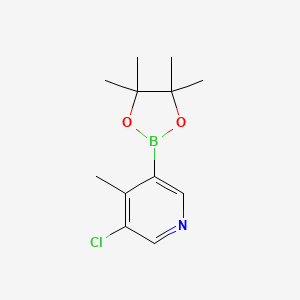
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
